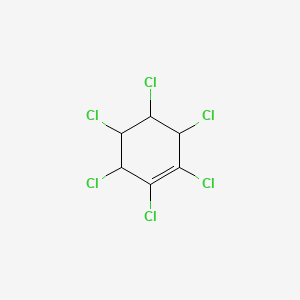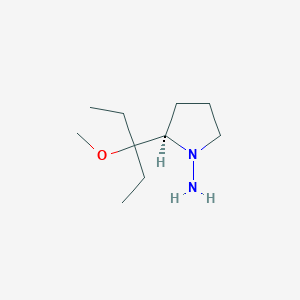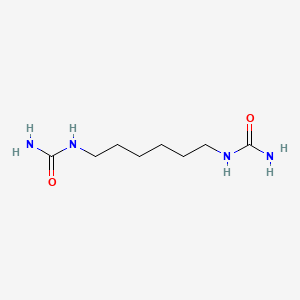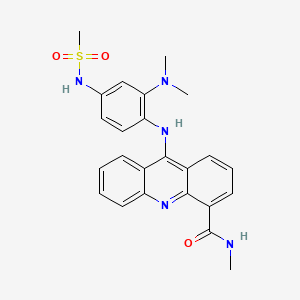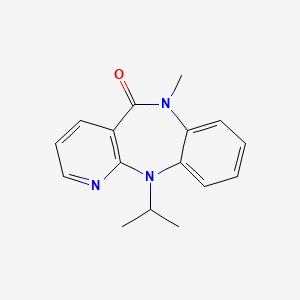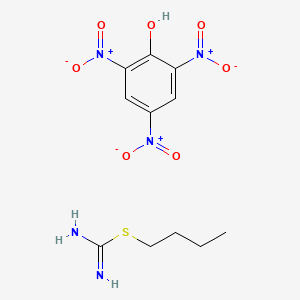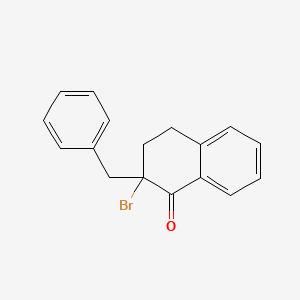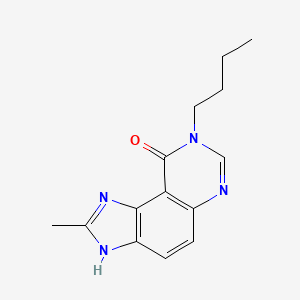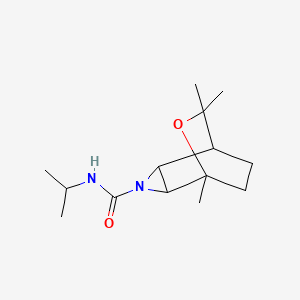
5-Hydroxy-2-methylpyridine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 382792: is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 382792 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or addition reactions.
Final Synthesis: The intermediate compounds are then subjected to further reactions, such as oxidation, reduction, or substitution, to form the final product, NSC 382792.
Industrial Production Methods: Industrial production of NSC 382792 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Involves the synthesis of the compound in large batches, with careful control of reaction parameters such as temperature, pressure, and concentration.
Continuous Processing: Utilizes continuous flow reactors to produce the compound in a steady stream, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions: NSC 382792 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: NSC 382792 is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, NSC 382792 is used to study cellular processes and biochemical pathways. It may serve as a tool for investigating enzyme activity, protein interactions, and cellular signaling.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It may be explored for its activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry: In industrial applications, NSC 382792 may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties can enhance the efficiency and selectivity of industrial processes.
作用机制
The mechanism of action of NSC 382792 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: NSC 382792 may inhibit the activity of specific enzymes, thereby affecting biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that lead to various cellular responses.
DNA Interaction: NSC 382792 may interact with DNA, affecting gene expression and cellular function.
相似化合物的比较
NSC 3852: Another compound with similar properties and applications in medicinal chemistry.
NSC 125973: Known for its use in cancer research and therapeutic development.
NSC 123456:
Uniqueness: NSC 382792 stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets highlights its versatility and potential in scientific research.
属性
CAS 编号 |
89942-78-9 |
|---|---|
分子式 |
C8H7NO5 |
分子量 |
197.14 g/mol |
IUPAC 名称 |
5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-3-5(7(11)12)6(8(13)14)4(10)2-9-3/h2,10H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
DOQJPOZAYXTGKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1C(=O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


